

# Application Notes and Protocols for Matrigel Invasion Assay with Foxy-5 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Foxy-5

Cat. No.: B607545

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## Introduction

Cell invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. **Foxy-5**, a hexapeptide mimic of Wnt-5a, has emerged as a promising anti-metastatic agent by activating non-canonical Wnt signaling, thereby inhibiting cancer cell motility and invasion.<sup>[1][2]</sup> This document provides detailed protocols for performing a Matrigel invasion assay to evaluate the inhibitory effect of **Foxy-5** on cancer cell invasion, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

## Data Presentation

The following tables summarize the quantitative effects of **Foxy-5** on the invasion of various cancer cell lines as determined by the Matrigel invasion assay.

Table 1: Effect of **Foxy-5** on Prostate Cancer Cell Invasion

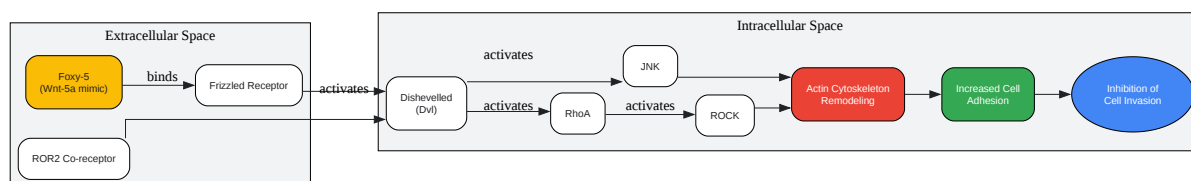
Cell Line	Foxy-5 Concentration (μM)	Incubation Time (hours)	Inhibition of Invasion (%)	Reference
DU145 (WNT5A-low)	100	24	40	[3][4]
PC3 (WNT5A-high)	100	24	No significant effect	[3][4]

Table 2: Effect of **Foxy-5** on Breast Cancer Metastasis (In Vivo)

Cell Line	Treatment	Effect on Metastasis	Reference
4T1	Foxy-5 (i.p. injections)	70-90% inhibition of lung and liver metastasis	[1][2]

## Signaling Pathway

**Foxy-5** mimics the action of Wnt-5a, a key ligand in the non-canonical Wnt signaling pathway. This pathway is distinct from the canonical,  $\beta$ -catenin-dependent pathway. The activation of the non-canonical pathway by **Foxy-5** leads to changes in cell adhesion and cytoskeletal dynamics, ultimately inhibiting cell migration and invasion.

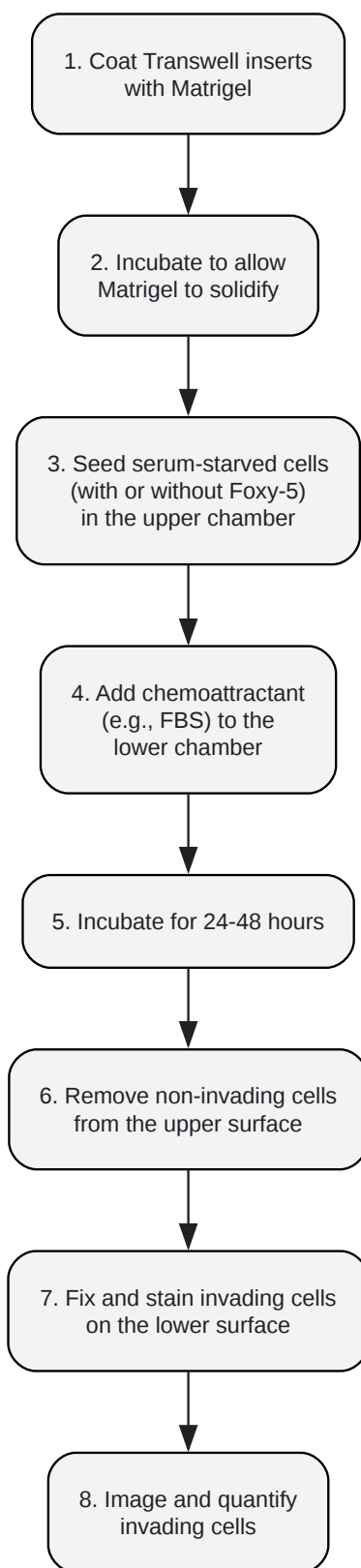


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Caption: Non-canonical Wnt signaling pathway activated by **Foxy-5**.

## Experimental Workflow

The Matrigel invasion assay workflow involves several key steps, from the preparation of the Matrigel-coated inserts to the quantification of invading cells.



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Caption: Experimental workflow for the Matrigel invasion assay.

# Experimental Protocols

## Materials

- Cell Lines: Cancer cell lines of interest (e.g., DU145, PC3, 4T1).
- **Foxy-5**: Lyophilized **Foxy-5** peptide.
- Matrigel: Basement membrane matrix (growth factor reduced).
- Transwell Inserts: 8.0  $\mu\text{m}$  pore size, for 24-well plates.
- Cell Culture Medium: Appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
- Serum-Free Medium: Basal medium without FBS.
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Trypsin-EDTA: For cell detachment.
- Fixation Solution: 4% paraformaldehyde in PBS.
- Staining Solution: 0.5% Crystal Violet in 25% methanol.
- Cotton Swabs.
- Inverted Microscope with a Camera.
- Image Analysis Software (e.g., ImageJ).

## Protocol

### 1. Preparation of Matrigel-Coated Inserts

- Thaw Matrigel on ice overnight at 4°C.
- Chill pipette tips and a 24-well plate on ice.

- Dilute the thawed Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium. Keep on ice.
- Carefully add 100  $\mu$ L of the diluted Matrigel solution to the center of each Transwell insert.
- Incubate the plate at 37°C for at least 4 hours (or overnight) to allow the Matrigel to solidify.

## 2. Cell Preparation and Seeding

- Culture cells to 70-80% confluency.
- Serum-starve the cells for 12-24 hours by replacing the growth medium with serum-free medium.
- On the day of the assay, detach the cells using Trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a concentration of  $1 \times 10^5$  to  $5 \times 10^5$  cells/mL.
- Prepare the **Foxy-5** treatment solutions at the desired concentrations (e.g., 50  $\mu$ M, 100  $\mu$ M) in serum-free medium.
- In the upper chamber of the Matrigel-coated inserts, add 200  $\mu$ L of the cell suspension. For the treatment groups, the cell suspension should contain the appropriate concentration of **Foxy-5**. Include a vehicle control (e.g., sterile water or PBS).
- In the lower chamber of the 24-well plate, add 500  $\mu$ L of complete medium containing a chemoattractant (e.g., 10% FBS).

## 3. Incubation and Invasion

- Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 24 to 48 hours. The incubation time should be optimized for each cell line.

## 4. Staining and Quantification

- After incubation, carefully remove the medium from the upper chamber of the inserts.

- Use a cotton swab to gently remove the non-invading cells and the Matrigel layer from the upper surface of the membrane.
- Fix the invading cells on the lower surface of the membrane by immersing the inserts in 4% paraformaldehyde for 20 minutes at room temperature.
- Wash the inserts twice with PBS.
- Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 15 minutes at room temperature.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Using a microscope, capture images of the stained cells from at least five random fields per insert.
- Quantify the number of invaded cells per field using image analysis software. Calculate the average number of invaded cells for each condition.

## 5. Data Analysis

- Calculate the percentage of invasion inhibition for the **Foxy-5** treated groups compared to the vehicle control using the following formula:

$$\% \text{ Inhibition} = [1 - (\text{Number of invaded cells in treated group} / \text{Number of invaded cells in control group})] \times 100$$

- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

## Conclusion

The Matrigel invasion assay is a robust method for evaluating the anti-invasive properties of **Foxy-5**. By following these detailed protocols, researchers can obtain reliable and quantifiable data on the efficacy of **Foxy-5** in inhibiting cancer cell invasion. The provided diagrams and data tables serve as a comprehensive resource for understanding the mechanism of action and experimental setup for studying this promising anti-metastatic agent.

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## References

- 1. The Wnt-5a-derived hexapeptide Foxy-5 inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)